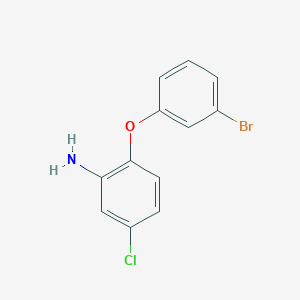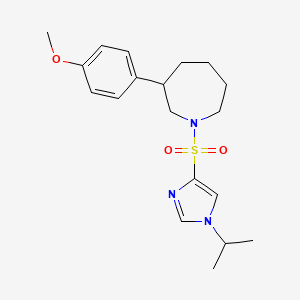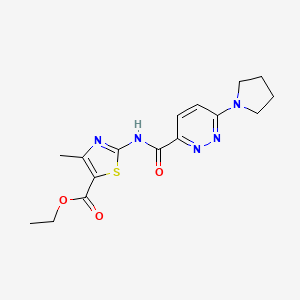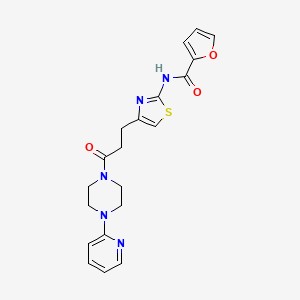
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, also known as FPUMP, is a potent and selective inhibitor of the dopamine transporter (DAT). It has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including cocaine addiction, attention deficit hyperactivity disorder (ADHD), and depression.
Mechanism of Action
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea acts as a competitive inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in increased dopamine levels in the synaptic cleft, leading to enhanced dopaminergic signaling and subsequent changes in behavior and cognition.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. It has also been shown to reduce cocaine self-administration and relapse in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is its high selectivity for DAT, which allows for specific manipulation of dopaminergic signaling without affecting other neurotransmitter systems. However, its potency and selectivity also pose challenges for dosing and administration in animal models, and its effects may vary depending on the specific experimental paradigm.
Future Directions
There are several areas of future research that could be explored with 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, including:
1. Investigating its potential therapeutic use in the treatment of neuropsychiatric disorders, such as cocaine addiction and ADHD.
2. Examining its effects on other neurotransmitter systems and their interactions with dopaminergic signaling.
3. Developing more selective and potent DAT inhibitors based on the structure of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea.
4. Studying the long-term effects of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea on behavior and cognition in animal models and humans.
5. Exploring its potential use as a research tool in other areas of neuroscience, such as the study of motivation and decision-making.
In conclusion, 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a potent and selective inhibitor of DAT that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders. Its mechanism of action involves blocking dopamine reuptake in the brain, leading to increased dopamine levels and subsequent changes in behavior and cognition. While it has several advantages as a research tool, its potency and selectivity also pose challenges for dosing and administration in animal models. There are several areas of future research that could be explored with 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, including investigating its therapeutic potential and developing more selective and potent DAT inhibitors.
Synthesis Methods
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-bromo-1-phenylpyrrolidine, followed by the addition of methyl isocyanate and subsequent purification steps.
Scientific Research Applications
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has been widely used as a research tool to study the role of dopamine in various physiological and pathological processes. It has been shown to block dopamine reuptake in the brain, leading to increased dopamine levels and subsequent changes in behavior and cognition.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-14-8-10-15(11-9-14)21-18(23)20-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXKHDNQKFRYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2661285.png)
![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)
![2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate](/img/structure/B2661288.png)

methanone](/img/structure/B2661291.png)
![N-(4-bromophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661292.png)


![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone](/img/structure/B2661298.png)
![ethyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate](/img/structure/B2661300.png)


![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2661308.png)